4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a heterocyclic organic compound with the molecular formula C21H22BrNO3 and a molecular weight of 416.31 g/mol . This compound is characterized by the presence of a bromophenyl group, a spirocyclic structure, and a benzophenone moiety, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves the following steps :
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed by reacting 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate alkylating agent under controlled conditions.
Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Coupling with Benzophenone: The brominated intermediate is coupled with benzophenone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzophenone moiety can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).
Major Products
Substitution: Substituted benzophenone derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Benzhydrol derivatives.
Coupling: Complex aromatic compounds.
Scientific Research Applications
4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone depends on its specific application :
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The bromophenyl group and benzophenone moiety provide reactive sites for various chemical transformations, enabling the formation of diverse products.
Comparison with Similar Compounds
4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can be compared with other similar compounds :
3-Chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Similar structure but with a chlorine atom instead of bromine.
2-Cyano-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Contains a cyano group instead of a bromine atom.
5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane: Different substituents and structural features.
The uniqueness of 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone lies in its specific combination of a bromophenyl group, spirocyclic structure, and benzophenone moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-19-6-4-17(5-7-19)20(24)18-3-1-2-16(14-18)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZVPKGJVGIRRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643308 |
Source
|
Record name | (4-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-71-2 |
Source
|
Record name | Methanone, (4-bromophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.